1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
“1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” includes a piperidine ring and a nitropyridinyl group . The piperidine ring is a common structural motif in many bioactive molecules .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Enhancing Drug Solubility
One of the significant applications of compounds related to 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is in enhancing drug solubility. Machado et al. (2013) explored using ultrasound irradiation to form salts of poorly soluble compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts. This method significantly reduced reaction times and utilized renewable solvents, offering a novel approach to overcoming solubility issues in drug development (Machado et al., 2013).
Nucleophilic Substitution Reactions
The kinetics and mechanisms of nucleophilic substitutions involving nitropyridines and amines have been a subject of interest. Hamed (1997) studied the reactions of 2-chloro-3-nitropyridine and 5-nitropyridine with piperidine and morpholine, providing insights into steric hindrance and the stability of p-quinonoid structures in these reactions (Hamed, 1997).
Photochemical Studies
Cantos et al. (1988) researched the photosubstitution reactions of 4-nitroveratrole with primary amines, piperidine, and hydroxide ion. This study highlighted the distinct mechanisms involved in photosubstitution, providing valuable information for photochemical applications (Cantos et al., 1988).
Anticancer Research
In cancer research, derivatives of nitropyridines, akin to 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride, have shown potential. For example, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, demonstrating moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Synthesis of Piperidine Derivatives
Johnson et al. (2002) detailed the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This process is pivotal for synthesizing various substituted piperidines, demonstrating the compound's importance in organic synthesis (Johnson et al., 2002).
Future Directions
The future directions for research on “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the importance of piperidine derivatives in pharmaceuticals and natural products, continued research in this area is likely .
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMMXCVRPPFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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